molecular formula C4H6IN5 B1408635 2,4,6-Pyrimidinetriamine, 5-iodo- CAS No. 1383788-25-7

2,4,6-Pyrimidinetriamine, 5-iodo-

Cat. No.: B1408635
CAS No.: 1383788-25-7
M. Wt: 251.03 g/mol
InChI Key: XLFIXROFGVGAED-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in organic and medicinal chemistry. nih.govsemanticscholar.org Its derivatives are ubiquitous in nature, forming the structural basis for the nucleobases uracil (B121893), thymine, and cytosine, which are essential components of nucleic acids (DNA and RNA). nih.gov This inherent biological relevance has made the pyrimidine nucleus a privileged structure in drug discovery.

The pyrimidine core is a versatile building block for the synthesis of a wide array of biologically active molecules. semanticscholar.org Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The ability of the pyrimidine ring to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for targeted binding to biological macromolecules like enzymes and receptors. This has led to the development of numerous FDA-approved drugs containing the pyrimidine motif.

Overview of Triaminopyrimidine Core Structures

Among the various classes of pyrimidine derivatives, those bearing multiple amino groups, known as aminopyrimidines, are of significant interest. The compound 2,4,6-triaminopyrimidine (B127396) (TAP) is a key example, featuring amino substituents at the 2, 4, and 6 positions of the pyrimidine ring. nih.gov This nitrogen-rich structure is a versatile building block in chemical synthesis, particularly for creating more complex heterocyclic systems.

The presence of three amino groups on the pyrimidine ring significantly influences its electronic properties and reactivity. These amino groups are electron-donating, which can affect the aromaticity and basicity of the ring system. Furthermore, the amino groups provide multiple sites for hydrogen bonding, which is crucial for molecular recognition and self-assembly processes. The parent compound, 2,4,6-triaminopyrimidine, has been investigated for its potential in various applications, from medicinal chemistry to materials science.

Role of Halogenation in Modulating Pyrimidine Reactivity and Interactions

The introduction of halogen atoms onto the pyrimidine ring is a common strategy to modulate the physicochemical and biological properties of the resulting derivatives. Halogenation, particularly at the C5 position, can have profound effects on the molecule's reactivity, lipophilicity, and ability to form specific intermolecular interactions.

One of the key roles of halogenation is the introduction of a "halogen bond," a non-covalent interaction between the electrophilic region on a halogen atom and a Lewis base. This interaction is increasingly being recognized as a powerful tool in crystal engineering and drug design. The strength of the halogen bond is dependent on the identity of the halogen, with iodine typically forming the strongest interactions.

Furthermore, halogenation alters the electronic nature of the pyrimidine ring. The electron-withdrawing nature of halogens can influence the acidity of neighboring protons and the susceptibility of the ring to nucleophilic attack. This modulation of reactivity is a valuable tool for synthetic chemists, allowing for the further functionalization of the pyrimidine scaffold. For instance, iodinated pyrimidines are valuable precursors for a variety of functional group transformations through cross-coupling reactions. nih.gov

Contextualizing 5-Iodo-2,4,6-Pyrimidinetriamine within the Pyrimidine Chemical Space

The compound 2,4,6-Pyrimidinetriamine, 5-iodo- is a derivative of 2,4,6-triaminopyrimidine that features an iodine atom at the C5 position. This specific substitution pattern combines the features of the triaminopyrimidine core with the unique properties imparted by the iodine substituent.

The synthesis of 5-iodinated pyrimidines can be achieved through various methods, often involving electrophilic iodination. nih.govsemanticscholar.org For an electron-rich system like 2,4,6-triaminopyrimidine, direct iodination at the C5 position is expected to be a feasible synthetic route. The C5 position is the most nucleophilic carbon on the pyrimidine ring, making it susceptible to electrophilic attack.

The introduction of the bulky and polarizable iodine atom at the C5 position is expected to significantly influence the molecule's properties. The iodine atom can participate in strong halogen bonds, potentially directing the crystal packing and influencing interactions with biological targets. Furthermore, the C-I bond can serve as a synthetic handle for introducing other functional groups via transition metal-catalyzed cross-coupling reactions.

While specific experimental data for 2,4,6-Pyrimidinetriamine, 5-iodo- is not widely available in the public domain, its chemical properties can be inferred from the behavior of related compounds. The combination of the hydrogen-bonding capabilities of the three amino groups and the halogen-bonding potential of the iodine atom makes this molecule a fascinating target for further research in supramolecular chemistry and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodopyrimidine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6IN5/c5-1-2(6)9-4(8)10-3(1)7/h(H6,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFIXROFGVGAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1N)N)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6IN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Iodo 2,4,6 Pyrimidinetriamine and Analogues

Strategies for Pyrimidinetriamine Core Synthesis

The construction of the central 2,4,6-triaminopyrimidine (B127396) ring is the foundational step in the synthesis of the target compound and its analogues. This is typically achieved through cyclization reactions that form the heterocyclic ring from acyclic precursors.

Classical and modern cyclization strategies provide robust access to the pyrimidinetriamine core. A prevalent method involves the condensation of a guanidine (B92328) salt or other amidine derivatives with a 1,3-dicarbonyl compound or its synthetic equivalent. acs.orggoogle.com For instance, one process describes the reaction of a guanidine salt with malononitrile (B47326) in the presence of a base, which upon further treatment yields the pyrimidine (B1678525) core. google.com The reaction proceeds through the formation of the pyrimidine ring, which can then be nitrosated to produce 5-nitroso-2,4,6-triaminopyrimidine, a key intermediate. google.com

Variations of this approach have been adapted for different synthetic platforms. A notable advancement is the development of solid-phase synthesis routes, which facilitate the generation of diverse libraries of 2,4,6-triaminopyrimidines. tandfonline.comresearchgate.net In one example, 4,6-dihydroxy-2-mercaptopyrimidine is attached to a polymer support and subsequently converted to a dichloropyrimidine template. tandfonline.com This polymer-bound intermediate allows for sequential nucleophilic substitution reactions with various amines to build the triamino-substituted ring system. tandfonline.com

More recently, [2+2+2] cycloaddition reactions have emerged as a highly regioselective method for creating the 2,4,6-triaminopyrimidine core. rsc.org This approach, catalyzed by triflic acid, involves the reaction of two cyanamides with one ynamide, effectively assembling the heterocyclic product in high yields. rsc.org The Dieckmann condensation, an intramolecular Claisen condensation of diesters, represents a fundamental cyclization reaction for forming five- and six-membered rings and illustrates a classic strategy for ring formation in organic synthesis. libretexts.orgpressbooks.publibretexts.orgfiveable.me

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a complex product, thereby increasing efficiency and atom economy. rasayanjournal.co.inresearchgate.netpreprints.org These reactions are particularly attractive from a green chemistry perspective as they often reduce reaction times, minimize waste, and simplify workup procedures. rasayanjournal.co.inresearchgate.net

A novel and sustainable MCR for pyrimidine synthesis involves the iridium-catalyzed reaction of amidines with up to three different alcohol molecules. nih.govacs.orgbohrium.com This process is noteworthy as it uses alcohols, which can be derived from renewable biomass, as building blocks. nih.govacs.org The reaction proceeds through a sequence of condensation and dehydrogenation steps, forming selective C-C and C-N bonds while liberating only hydrogen and water as byproducts. nih.govbohrium.comorganic-chemistry.org The use of specific PN5P-Ir-pincer complexes as catalysts allows for the synthesis of 38 different pyrimidines with yields reaching up to 93%. nih.govbohrium.com

Table 1: Iridium-Catalyzed Multicomponent Synthesis of Pyrimidines
AmidineAlcohol(s)CatalystProduct YieldReference
Various amidinesUp to three different alcoholsPN5P-Ir-pincer complexUp to 93% nih.gov, bohrium.com

Other MCRs utilize different catalysts and conditions. For example, ferric chloride has been used to catalyze a one-pot, three-component reaction of aldehydes, alkynes, and indazole/triazole to produce pyrimidine derivatives. researchgate.net Microwave-assisted MCRs have also gained prominence, significantly accelerating the synthesis of heterocyclic structures like dihydropyrimidinones and fused pyrimidines. researchgate.netbeilstein-journals.org

Regioselective Iodination Techniques at the C5 Position of Pyrimidinetriamines

Introducing an iodine atom specifically at the C5 position of the pyrimidinetriamine ring is crucial for accessing the target compound. The electron-rich nature of the 2,4,6-triaminopyrimidine system activates the C5 position for electrophilic substitution.

Direct C-H iodination is an efficient strategy that avoids the need for pre-functionalized substrates. Oxidative halogenation methods utilize an iodine source in combination with an oxidant to generate a potent electrophilic iodine species. A particularly green and effective method for the C5-iodination of pyrimidine derivatives like uracil (B121893) and cytosine employs solid iodine and silver nitrate (B79036) (AgNO₃) under solvent-free mechanochemical (grinding) conditions. mdpi.com This approach is fast, with reaction times of 20–30 minutes, and provides high yields (70–98%) without the use of toxic solvents or harsh acidic reagents. mdpi.com

Table 2: Mechanochemical C5-Iodination of Pyrimidine Derivatives
SubstrateIodinating AgentConditionsYieldReference
UracilI₂, AgNO₃Solvent-free grinding, 20-30 minHigh mdpi.com
CytosineI₂, AgNO₃Solvent-free grinding, 20-30 minHigh mdpi.com
2'-DeoxyuridineI₂, AgNO₃Solvent-free grinding, 20-30 min86% mdpi.com
2'-DeoxycytidineI₂, AgNO₃Solvent-free grinding, 20-30 min79% mdpi.com

Other oxidative systems have also been developed. The combination of a halide salt (e.g., NaI) and an oxidant like potassium persulfate (K₂S₂O₈) in water can be used for the oxidative halogenation of related heterocyclic systems. nih.gov Similarly, hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), are effective in facilitating the regioselective halogenation of N-heterocycles in aqueous media at room temperature. rsc.orgnih.gov A radical-based C-H iodination protocol has also been successfully applied to uracil, achieving selective C5 iodination. rsc.org

An alternative to direct C-H iodination is a two-step approach involving the synthesis of a halogenated pyrimidine (e.g., chloro- or bromo-substituted) followed by a nucleophilic substitution reaction to introduce iodine. This is often accomplished via a halogen exchange mechanism, such as the Finkelstein reaction. manac-inc.co.jp In this Sɴ2 reaction, a chloro or bromo substituent on the pyrimidine ring is displaced by an iodide ion, typically from an alkali iodide salt like sodium iodide (NaI) or potassium iodide (KI). manac-inc.co.jplibretexts.org

The success of this nucleophilic aromatic substitution (SɴAr) depends on the activation of the pyrimidine ring. The presence of electron-withdrawing groups or the inherent electronic properties of the heterocyclic system can facilitate the displacement of the leaving group. nih.gov For instance, the synthesis of macrocyclic peptidomimetics has been achieved through sequential SɴAr reactions on halogenated heterocycles, including 2,4,6-trichloropyrimidine, demonstrating the viability of this substitution pattern. nih.gov While direct C5-iodination is often more atom-economical, nucleophilic substitution provides a reliable pathway, especially when a C5-halogenated precursor is readily available. nih.gov

Green Chemistry Principles in Pyrimidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidines to reduce environmental impact and improve safety and efficiency. rasayanjournal.co.innih.govbenthamdirect.com Traditional methods often relied on hazardous solvents and toxic reagents, but modern approaches offer more sustainable alternatives. rasayanjournal.co.in

Several green strategies are particularly relevant to the synthesis of 5-iodo-2,4,6-pyrimidinetriamine and its analogues:

Multicomponent Reactions (MCRs): As discussed, MCRs enhance atom economy and procedural simplicity, reducing waste and energy consumption. rasayanjournal.co.inresearchgate.net

Use of Green Solvents and Catalysts: The replacement of hazardous solvents with safer alternatives like water or ionic liquids, or performing reactions under solvent-free conditions, is a key green approach. rasayanjournal.co.inresearchgate.net The iridium-catalyzed MCR using water and hydrogen as the only byproducts is a prime example of a green catalytic process. nih.govacs.org

Renewable Feedstocks: Syntheses that utilize renewable starting materials, such as the use of alcohols derived from biomass, contribute to a more sustainable chemical industry. nih.govorganic-chemistry.org

Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to accelerate reaction rates, often leading to higher yields and cleaner product formation in shorter times compared to conventional heating. researchgate.netbeilstein-journals.orgnih.gov

Mechanochemistry: Solvent-free synthesis using mechanical grinding, as seen in the C5-iodination of pyrimidines, eliminates the need for bulk solvents, significantly reducing waste. mdpi.comresearchgate.net This technique offers advantages in terms of cost, safety, and environmental impact. mdpi.com

By embracing these principles, chemists can develop synthetic routes to complex molecules like 5-iodo-2,4,6-pyrimidinetriamine that are not only scientifically advanced but also environmentally responsible.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. researchgate.net This technology leverages the ability of polar molecules to efficiently absorb microwave energy, resulting in rapid and uniform heating. In the context of pyrimidine synthesis, microwave irradiation has been successfully employed to shorten reaction times from hours to minutes and improve yields significantly. clockss.orgoatext.com

For instance, the synthesis of various pyrimidine derivatives has been shown to be highly efficient under microwave conditions. researchgate.netnih.gov One study demonstrated the synthesis of 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, where initial attempts using conventional heating in refluxing acetic acid for 48 hours gave a mere 30% yield. By switching to microwave heating at 80°C, the reaction time was drastically reduced, and the yield soared to 89%. clockss.org Similarly, another protocol for synthesizing α,β-unsaturated compounds, precursors for various heterocycles, under microwave irradiation without a solvent, achieved excellent yields of 81-99% in just 30-60 seconds. oatext.com These examples underscore the potential of microwave-assisted routes for the efficient synthesis of complex heterocyclic systems, including substituted iodopyrimidines.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrimidine Analogues

ProductMethodReaction TimeYield (%)Reference
Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylateConventional (Reflux)48 hours~30% clockss.org
Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylateMicrowave (80°C)30 minutes89% clockss.org
2-cyano-3-phenylacrylamideMicrowave (Solvent-Free)30-60 seconds81-99% oatext.com
2-amino-4,6-diaryl pyrimidinesConventional5-7 hours60-78% researchgate.net
2-amino-4,6-diaryl pyrimidinesMicrowave4-8 minutes75-92% researchgate.net

The development of novel 6-methoxy-5,6-dihydro-5-azapurines, which are structurally related to the pyrimidine core, was also significantly enhanced using microwave assistance. The optimization of this synthesis involved screening different solvents and reaction temperatures under microwave irradiation, ultimately leading to a high-yield (92%) protocol that was significantly faster than conventional methods. nih.gov

Solvent-Free Reaction Conditions

The move towards green chemistry has popularized solvent-free reaction conditions, which minimize waste and the use of hazardous organic solvents. These reactions are often conducted by grinding solid reactants together (mechanochemistry) or by heating a mixture of reactants without any solvent. oatext.commdpi.com

A notable example is the direct iodination of pyrimidine derivatives at the C5 position using a mechanical grinding method. mdpi.com In this approach, uracil or cytosine is ground in a mortar and pestle with solid iodine and a nitrate salt, with only a few drops of acetonitrile (B52724) added. This solvent-free, or near solvent-free, method produces the desired 5-iodo pyrimidine derivatives within 20-30 minutes in high yields. mdpi.com This technique is not only environmentally friendly but also simple and efficient.

The synthesis of other complex heterocyclic systems has also benefited from solvent-free approaches. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are particularly well-suited for solvent-free conditions. For instance, 4-substituted aminopyrido[2,3-d]pyrimidines have been synthesized by heating a mixture of 2-aminopyridine, triethyl orthoformate, and a primary amine at 100°C without any solvent, resulting in good yields and short reaction times. mdpi.com Similarly, tetrazolo[1,5-a]pyrimidines have been prepared under solvent-free conditions using a catalyst, demonstrating the broad applicability of this methodology. researchgate.net

Table 2: Examples of Solvent-Free Synthesis of Pyrimidine Analogues and Related Heterocycles

ProductMethodReaction TimeYield (%)Reference
5-Iodo-pyrimidine derivativesMechanical Grinding20-30 minutes79-98% mdpi.com
4-Substituted aminopyrido[2,3-d]pyrimidinesThermal (100°C)3 hoursGood mdpi.com
5,9-dihydropyrimido[5,4-e] fiveable.menih.govdavuniversity.orgtriazolo[1,5-a]pyrimidine-6,8(4H,7H)-dionesThermal (100°C)10-15 minutesHigh chemisgroup.us
α,β-unsaturated compoundsMicrowave Irradiation30-60 seconds81-99% oatext.com

These methods offer significant advantages, including operational simplicity, reduced waste, and often lower energy consumption, making them attractive for the large-scale synthesis of pyrimidine-based compounds.

Biocatalysis and Renewable Feedstocks in Pyrimidine Synthesis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering high selectivity and mild reaction conditions. nih.gov In pyrimidine synthesis, this approach is primarily rooted in the naturally occurring biosynthetic pathways: the de novo and salvage pathways. creative-proteomics.com

The de novo pathway builds pyrimidine rings from simple, renewable precursors like bicarbonate, aspartate, and glutamine, fueled by ATP. davuniversity.orgcreative-proteomics.com Key enzymes in this pathway, such as carbamoyl (B1232498) phosphate (B84403) synthetase II, aspartate transcarbamoylase, and dihydroorotate (B8406146) dehydrogenase, perform specific steps with high precision. wikipedia.org The salvage pathway, on the other hand, recycles pre-existing pyrimidine bases and nucleosides. fiveable.me

Enzymes from these pathways, particularly from thermophiles (heat-stable organisms), are being explored as valuable biocatalysts for the industrial production of nucleic acid derivatives. nih.gov Enzymes like nucleoside phosphorylases, kinases, and deaminases can be used to produce nucleobase and nucleoside analogs, offering an eco-friendly alternative to traditional chemical methods. nih.gov These enzymatic methods provide exceptional regio-, stereo-, and enantioselectivity, avoiding the need for complex protection-deprotection steps and hazardous reagents often required in chemical synthesis. nih.gov While the direct enzymatic synthesis of 5-iodo-2,4,6-pyrimidinetriamine is not yet established, the principles of biocatalysis offer a promising future direction for the sustainable production of such complex pyrimidines.

Synthetic Route Optimization and Yield Enhancement

Optimizing synthetic routes is crucial for making the production of target molecules practical and economically viable. This involves systematically adjusting reaction parameters such as temperature, solvent, catalyst, and reaction time to maximize yield and purity.

A clear example of route optimization is found in the synthesis of 2,4-dimethoxy-5-iodo-6-aroylpyrimidines. banglajol.info The researchers attempted several iodination methods to introduce iodine at the C5 position. They found that only the use of N-iodosuccinimide (NIS) in the presence of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA) provided the desired 5-iodo product in good yields. This highlights the importance of screening different reagents and conditions to overcome synthetic challenges. banglajol.info

As mentioned previously, the application of microwave technology is a powerful strategy for optimization. In the synthesis of thiazolo[3,2-a]pyrimidine derivatives, a systematic optimization of microwave power and temperature led to a dramatic increase in yield from approximately 30% to 89%, while simultaneously reducing the reaction time from 48 hours to just 30 minutes. clockss.org This demonstrates a more than twofold increase in yield and a significant reduction in energy consumption. Such optimization efforts are key to developing efficient and scalable syntheses for complex molecules like 5-iodo-2,4,6-pyrimidinetriamine.

Post-Synthetic Modifications and Functionalization of 5-Iodo-2,4,6-Pyrimidinetriamine

The 5-iodo-pyrimidine scaffold is a versatile platform for further chemical modifications, allowing for the introduction of diverse functional groups to create a library of analogues. The carbon-iodine bond is particularly useful as it can participate in various cross-coupling reactions, although simple nucleophilic substitution at other positions on the ring is also a common strategy.

A multi-step synthesis of 4-substituted-5-iodo-2-benzylthiopyrimidines illustrates this principle effectively. nih.govresearchgate.net The synthesis begins with the iodination of 2-benzylthiopyrimidine to produce 5-iodo-2-benzylthiopyrimidine. This intermediate then undergoes post-synthetic modifications:

Chlorination: The C4 position is activated by chlorination with phosphorus oxychloride (POCl₃), yielding 4-chloro-5-iodo-2-benzylthiopyrimidine. nih.govresearchgate.net

Nucleophilic Substitution: The newly introduced chloro group is a good leaving group, allowing for its displacement by various nucleophiles. Reaction with different primary amines or hydrazine (B178648) hydrate (B1144303) leads to the formation of a range of 4-amino-5-iodo-2-benzylthiopyrimidines and 4-hydrazino-5-iodo-2-benzylthiopyrimidine, respectively. nih.govresearchgate.net

Further Functionalization: The resulting 4-hydrazino derivative can be further functionalized. For example, condensation with various aromatic aldehydes produces the corresponding Schiff bases (4-aryl/heteroarylidinehydrazino-5-iodo-2-benzylthiopyrimidines), expanding the structural diversity of the final products. nih.govresearchgate.net

This sequence demonstrates how a core 5-iodopyrimidine (B189635) structure can be systematically elaborated to generate a wide array of functionalized molecules, which is a common strategy in drug discovery and development. dovepress.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum for 2,4,6-Pyrimidinetriamine, 5-iodo- would be expected to show distinct signals for the amino (NH₂) protons. The chemical shifts of these protons would be influenced by their positions on the pyrimidine (B1678525) ring and the electronic effects of the iodine substituent. However, no experimental ¹H NMR data for this specific compound is available in the searched literature. For comparison, the parent compound, 2,4,6-Triaminopyrimidine (B127396), shows characteristic signals for its protons chemicalbook.com.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum is crucial for determining the carbon framework of a molecule. For 2,4,6-Pyrimidinetriamine, 5-iodo-, distinct signals would be expected for the four carbon atoms of the pyrimidine ring. The carbon atom bonded to the iodine (C5) would exhibit a characteristic chemical shift due to the heavy atom effect. The chemical shifts of the other carbon atoms (C2, C4, and C6) would be influenced by the amino groups. Specific experimental ¹³C NMR data for this compound is not available. Data for related pyrimidine structures can be found in chemical databases chemicalbook.com.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity between atoms in a molecule. These experiments would be instrumental in unambiguously assigning the proton and carbon signals of 2,4,6-Pyrimidinetriamine, 5-iodo-. For instance, HMBC would be particularly useful for identifying long-range correlations between protons and carbons, helping to confirm the substitution pattern on the pyrimidine ring. Unfortunately, no 2D NMR studies for this specific compound have been published. The application of these techniques has been demonstrated for other complex heterocyclic systems researchgate.netresearchgate.net.

Deuterium Exchange Studies of Amino Protons

Deuterium exchange studies, where the compound is treated with a deuterium-containing solvent like D₂O, are used to identify labile protons, such as those in amino (NH₂) groups. In the ¹H NMR spectrum of 2,4,6-Pyrimidinetriamine, 5-iodo-, the signals corresponding to the amino protons would disappear upon the addition of D₂O. This would confirm their assignment and distinguish them from non-labile protons. No such studies have been reported for this specific iodo-substituted pyrimidine.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of ions, allowing for the determination of the elemental formula of a molecule. For 2,4,6-Pyrimidinetriamine, 5-iodo- (C₄H₆IN₅), the expected exact mass could be calculated. The experimental HRMS data would confirm the elemental composition of the synthesized compound. While HRMS data is available for other complex organic molecules nih.govrsc.org, no such data has been published for 2,4,6-Pyrimidinetriamine, 5-iodo-.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural confirmation of 2,4,6-Pyrimidinetriamine, 5-iodo-. In this technique, the molecular ion of the compound is isolated and subjected to collision-induced dissociation, which breaks the molecule into characteristic fragment ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to confirm the identity of the compound.

The fragmentation of pyrimidine derivatives in MS/MS often involves the successive loss of small functional groups and the decomposition of the heterocyclic ring. sapub.org For amines, alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the nitrogen atom, is a dominant fragmentation pathway. libretexts.org In the case of 2,4,6-Pyrimidinetriamine, 5-iodo-, the fragmentation would likely involve cleavage of the bonds adjacent to the amino groups and the pyrimidine ring. The presence of the iodine atom would also lead to characteristic isotopic patterns and fragmentation pathways. The loss of H₂O or the sequential loss of amine groups, carbon monoxide, and other small molecules are also common fragmentation pathways for similar compounds. nih.gov

The use of high-resolution mass spectrometry allows for the determination of the exact mass of the parent and fragment ions, which can be used to determine the elemental composition and further confirm the structure of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 2,4,6-Pyrimidinetriamine, 5-iodo- would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Based on studies of similar pyrimidine derivatives, the following characteristic IR bands can be anticipated vandanapublications.comijirset.comresearchgate.net:

N-H Stretching: The three amino (-NH₂) groups would give rise to stretching vibrations in the region of 3100-3500 cm⁻¹. ijirset.comresearchgate.net Asymmetric and symmetric stretching vibrations of the primary amino groups are typically observed in this region. ijirset.com

C=N and C=C Stretching: The pyrimidine ring contains both C=N and C=C bonds, which would result in stretching vibrations in the 1400-1650 cm⁻¹ region.

N-H Bending: The in-plane bending vibrations of the primary amino groups are expected to appear around 1650 cm⁻¹. ijirset.com

C-N Stretching: The stretching vibrations of the C-N bonds are typically observed around 1200-1350 cm⁻¹. ijirset.com

C-I Stretching: The carbon-iodine bond stretching vibration is expected to appear in the lower frequency region of the spectrum, typically below 600 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for 2,4,6-Pyrimidinetriamine, 5-iodo-

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)Asymmetric & Symmetric Stretching3100 - 3500
Pyrimidine RingC=N and C=C Stretching1400 - 1650
Amino (-NH₂)N-H Bending~1650
Carbon-NitrogenC-N Stretching1200 - 1350
Carbon-IodineC-I Stretching< 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic and heterocyclic compounds like 2,4,6-Pyrimidinetriamine, 5-iodo-, these transitions are typically π → π* and n → π* transitions.

The UV-Vis spectrum of 2,4,6-Pyrimidinetriamine, 5-iodo- is expected to show absorption maxima characteristic of the pyrimidine chromophore and the influence of the amino and iodo substituents. The amino groups, acting as auxochromes, are likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrimidine. The presence of the iodine atom can also influence the electronic transitions. researchgate.net Studies on other pyrimidine derivatives have shown that electronic properties can be reasonably predicted by theoretical methods. researchgate.net

Chromatographic Separations and Hyphenated Techniques

Chromatographic techniques are essential for the separation, purification, and analysis of 2,4,6-Pyrimidinetriamine, 5-iodo- from complex mixtures. Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are particularly powerful for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pyrimidine derivatives. researchgate.net For a polar compound like 2,4,6-Pyrimidinetriamine, 5-iodo-, reversed-phase HPLC would be a suitable method.

Stationary Phase: A C8 or C18 silica (B1680970) gel column is commonly used for the separation of pyrimidine derivatives. researchgate.net

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724). researchgate.netgoogle.com For strongly polar compounds, an ion-pairing reagent may be added to the mobile phase to improve retention and peak shape. google.com

Detection: An ultraviolet (UV) detector is often used for the detection of pyrimidine derivatives due to their chromophoric nature. The detection wavelength would be set at one of the absorption maxima determined by UV-Vis spectroscopy.

The retention time of the compound in the HPLC system is a characteristic property that can be used for its identification. researchgate.netspringermedizin.de

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique, though it may require derivatization for non-volatile compounds like 2,4,6-Pyrimidinetriamine, 5-iodo-. semanticscholar.orgresearchgate.net Pyrimidines are generally not volatile enough for direct GC analysis. semanticscholar.org

Derivatization: To increase volatility, the amino groups of the compound can be derivatized. Common derivatization reagents include silylating agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and acylating agents like ethyl chloroformate. semanticscholar.orgyoutube.comnih.gov

Separation: The derivatized compound is then separated on a GC column, typically a capillary column with a non-polar stationary phase like HP-5. semanticscholar.orgresearchgate.net

Detection: The separated components are detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative information.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it an ideal technique for the analysis of 2,4,6-Pyrimidinetriamine, 5-iodo- in complex matrices. nih.govresearchgate.net

Chromatography: The HPLC conditions would be similar to those described in the HPLC section.

Ionization: Electrospray ionization (ESI) is a common ionization technique for polar molecules like pyrimidine derivatives, typically operating in the positive ion mode. nih.govresearchgate.net

Mass Analysis: The mass spectrometer can be operated in full-scan mode to obtain the mass spectrum of the compound or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly sensitive and selective quantification. nih.gov

LC-MS/MS, in particular, offers high specificity and is widely used for the analysis of pyrimidine derivatives and their metabolites in biological samples. nih.govnih.gov

Table 2: Summary of Chromatographic Techniques for the Analysis of 2,4,6-Pyrimidinetriamine, 5-iodo-

TechniqueStationary PhaseMobile Phase/Carrier GasDerivatizationDetection
HPLC C8 or C18 silica gelBuffered aqueous/organic mixtureNot requiredUV
GC-MS Capillary (e.g., HP-5)Inert gas (e.g., He, N₂)Required (e.g., silylation, acylation)Mass Spectrometry
LC-MS C8 or C18 silica gelBuffered aqueous/organic mixtureNot requiredMass Spectrometry (ESI)

HPLC-NMR Integration for Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Nuclear Magnetic Resonance (NMR) spectroscopy represents a powerful tool for the analysis of complex mixtures, such as those encountered in the synthesis and purification of pyrimidine derivatives. This hyphenated technique allows for the separation of individual components by HPLC, followed by their direct structural elucidation using NMR.

In the context of analyzing mixtures containing 2,4,6-Pyrimidinetriamine, 5-iodo- and its potential isomers or byproducts, HPLC-NMR would offer significant advantages. The initial HPLC separation, likely employing a reverse-phase column, would resolve the target compound from other components. The subsequent online or offline NMR analysis of the isolated fractions provides detailed structural information. For instance, ¹H NMR spectra would reveal characteristic signals for the aromatic proton and the amine protons of the pyrimidine ring. The position of the iodine atom at the C5 position would influence the chemical shift of the remaining ring proton, a key piece of data for structural confirmation.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique for determining the empirical formula of a pure compound by precisely measuring the percentage composition of its constituent elements. This method is essential for confirming the successful synthesis and purity of 2,4,6-Pyrimidinetriamine, 5-iodo-.

The theoretical elemental composition of 2,4,6-Pyrimidinetriamine, 5-iodo-, with the chemical formula C₄H₆IN₅, can be calculated based on the atomic weights of carbon, hydrogen, iodine, and nitrogen. This theoretical data serves as a benchmark against which experimental results are compared.

Theoretical Elemental Composition of 2,4,6-Pyrimidinetriamine, 5-iodo-

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.011448.04419.15
HydrogenH1.00866.0482.41
IodineI126.901126.9050.56
NitrogenN14.007570.03527.91
Total 251.027 100.00

Research on related 5-iodopyrimidine (B189635) analogs provides practical examples of elemental analysis data. For instance, a study on the synthesis and evaluation of various 4-substituted-5-iodo-2-benzylthiopyrimidines reported the following elemental analysis results for one of its synthesized compounds nih.gov:

Elemental Analysis Data for a Related 5-Iodopyrimidine Derivative (4-Amino-5-iodo-2-benzylthiopyrimidine)

ElementCalculated (%)Found (%)
Carbon (C)47.1147.08
Hydrogen (H)3.4643.460
Nitrogen (N)12.9312.88

Data from a study on related 5-iodopyrimidine analogs, not the specific subject compound. nih.gov

The close correlation between the calculated and found percentages for the elements in the analog demonstrates the utility of this technique in verifying the structure and purity of the synthesized compound. Similar agreement would be expected for a pure sample of 2,4,6-Pyrimidinetriamine, 5-iodo-.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 2,4,6-Pyrimidinetriamine, 5-iodo- from first principles. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For 2,4,6-Pyrimidinetriamine, 5-iodo-, DFT calculations, likely using a functional such as B3LYP, would be employed to optimize the molecular geometry, predict vibrational frequencies, and calculate electronic properties. The choice of basis set, such as 6-311++G(d,p), would be crucial for accurately describing the electronic distribution, especially around the iodine atom. Such studies on related pyrimidine (B1678525) derivatives have been instrumental in understanding their stability and reactivity.

Ab Initio Methods in Molecular Modeling

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. For a molecule like 2,4,6-Pyrimidinetriamine, 5-iodo-, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2, MP4), and Coupled Cluster (CC) theory would provide a high level of theoretical accuracy. These methods are computationally more intensive than DFT but can offer more precise predictions of properties like electron correlation effects, which are important for understanding the molecule's behavior. Studies on similar pyrimidine systems have utilized these methods to refine conformational energies and reaction pathways.

Molecular Electronic Structure Analysis

The analysis of the molecular electronic structure provides insights into the chemical reactivity and kinetic stability of 2,4,6-Pyrimidinetriamine, 5-iodo-.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For 2,4,6-Pyrimidinetriamine, 5-iodo-, the presence of electron-donating amino groups and an electron-withdrawing iodine atom would significantly influence the energies and spatial distributions of the HOMO and LUMO. This analysis helps in identifying the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks.

Below is a hypothetical data table illustrating the kind of information that would be generated from a HOMO-LUMO analysis for 2,4,6-Pyrimidinetriamine, 5-iodo-, based on general principles observed in similar molecules.

ParameterValue (eV)
HOMO Energy-
LUMO Energy-
Energy Gap (ΔE)-
(Note: Specific values for 2,4,6-Pyrimidinetriamine, 5-iodo- are not available in published literature and would require dedicated computational studies.)

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Conjugation

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, and conjugative and hyperconjugative interactions within a molecule. It provides a localized picture of chemical bonds and lone pairs. For 2,4,6-Pyrimidinetriamine, 5-iodo-, NBO analysis would quantify the delocalization of electron density from the lone pairs of the nitrogen atoms in the amino groups and the pyrimidine ring into antibonding orbitals. This analysis would also reveal the nature of the carbon-iodine bond and the charge distribution across the entire molecule, offering insights into the stability imparted by these electronic interactions.

A hypothetical table of NBO analysis results for key interactions in 2,4,6-Pyrimidinetriamine, 5-iodo- is presented below.

Donor NBOAcceptor NBOStabilization Energy (E(2)) (kcal/mol)
LP(N) in NH₂π(C-C) in ring-
LP(N) in ringσ(C-I)-
(Note: Specific values for 2,4,6-Pyrimidinetriamine, 5-iodo- are not available in published literature and would require dedicated computational studies.)

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and the potential for isomeric forms are critical to the function of a molecule.

Conformational analysis of 2,4,6-Pyrimidinetriamine, 5-iodo- would involve studying the rotation around the C-N bonds of the amino groups. This would help identify the most stable conformations and the energy barriers between them. The planarity of the pyrimidine ring and the orientation of the amino and iodo substituents would be determined.

Tautomerism is a significant consideration for aminopyrimidines. 2,4,6-Pyrimidinetriamine can exist in different tautomeric forms, such as the amine and imine forms. The presence of the iodo substituent could influence the relative stability of these tautomers. Computational studies would calculate the relative energies of the possible tautomers to determine the most predominant form in the gas phase and in different solvents, which is crucial for understanding its chemical behavior.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers powerful tools to elucidate reaction mechanisms at a molecular level. For pyrimidine derivatives, Density Functional Theory (DFT) is a commonly employed method to map out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, thereby providing a detailed understanding of the reaction pathways.

In the context of 2,4,6-Pyrimidinetriamine, 5-iodo-, computational studies would be invaluable for understanding its synthesis and reactivity. For instance, the iodination of 2,4,6-triaminopyrimidine (B127396) would be a key synthetic step. Computational modeling could explore the mechanism of this electrophilic substitution, determining whether it proceeds via a direct attack of an iodinating agent or through a more complex pathway involving intermediates. The electronic properties of the pyrimidine ring, influenced by the three amino groups, would be a critical factor in determining the regioselectivity of the iodination at the 5-position.

Furthermore, computational studies can predict the reactivity of 2,4,6-Pyrimidinetriamine, 5-iodo- in subsequent reactions. For example, in potential cross-coupling reactions, which are common for iodo-aromatic compounds, computational analysis could help in understanding the oxidative addition and reductive elimination steps with a metal catalyst. These theoretical investigations can guide the optimization of reaction conditions, such as the choice of catalyst, solvent, and temperature.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting various spectroscopic parameters, which can aid in the characterization of newly synthesized compounds. For 2,4,6-Pyrimidinetriamine, 5-iodo-, theoretical calculations can provide valuable data for comparison with experimental spectra.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a widely used method within DFT to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N), it is possible to predict the chemical shifts in the respective NMR spectra. These predictions are highly sensitive to the molecular geometry and electronic environment, making them a good tool for structural confirmation.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption bands observed in an IR spectrum. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as N-H, C-N, C=C, and the C-I bond in 2,4,6-Pyrimidinetriamine, 5-iodo-.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The nature of the electronic transitions, such as π→π* or n→π*, can also be identified, providing insights into the electronic structure of the molecule.

Illustrative Predicted Spectroscopic Data for a Pyrimidine Derivative

Parameter Predicted Value
¹H NMR Chemical Shift (ppm) Amine Protons: 5.0-7.0
¹³C NMR Chemical Shift (ppm) C2, C4, C6: 150-165; C5: 70-85
Key IR Frequencies (cm⁻¹) N-H stretch: 3300-3500; C=N stretch: 1600-1650; C-I stretch: 500-600
UV-Vis λmax (nm) ~230, ~280

Note: These are representative values for a substituted aminopyrimidine and actual values for 2,4,6-Pyrimidinetriamine, 5-iodo- may vary.

Molecular Dynamics Simulations (if applicable to specific interactions)

Molecular Dynamics (MD) simulations can provide a dynamic picture of how 2,4,6-Pyrimidinetriamine, 5-iodo- might interact with other molecules, such as solvent molecules or biological macromolecules. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing their movements and interactions to be tracked over time.

In the context of drug design, where pyrimidine derivatives are common scaffolds, MD simulations are crucial. If 2,4,6-Pyrimidinetriamine, 5-iodo- were to be investigated as a potential inhibitor of a protein, MD simulations could be used to study the stability of the protein-ligand complex. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. They can also provide insights into the conformational changes that may occur in the protein or the ligand upon binding.

For instance, studies on other pyrimidine derivatives have utilized MD simulations to validate docking results and to assess the stability of ligand-protein complexes. nih.gov Such simulations can compute the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time, providing a measure of the stability of the complex. The analysis of the trajectory can also highlight the specific amino acid residues involved in the binding, which is critical information for lead optimization in drug discovery. While no specific MD simulations for 2,4,6-Pyrimidinetriamine, 5-iodo- are publicly documented, the methodology is directly applicable and would be a logical step in evaluating its potential biological activity. dovepress.com

Mechanistic Investigations and Biochemical Interaction Studies

Interactions with Cellular Components (excluding direct human trials)

Detailed studies on the specific interactions of 2,4,6-Pyrimidinetriamine, 5-iodo- with subcellular components are not extensively documented in publicly available literature. The primary role of this compound is often as a chemical intermediate in the synthesis of more complex molecules. For instance, it serves as a precursor for creating derivatives that are then studied for their biological activities. Its structural similarity to endogenous purines and pyrimidromes suggests potential interactions with nucleic acids and related cellular machinery, but specific studies remain limited.

Enzyme Inhibition and Activation Studies (in vitro/biochemical models)

The structural framework of 2,4,6-Pyrimidinetriamine, 5-iodo- is foundational to the development of various enzyme inhibitors. While direct studies on the 5-iodo- variant are not always the primary focus, the broader class of 2,4,6-triaminopyrimidines has been investigated. These compounds are recognized for their role in creating potent inhibitors of enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis. The introduction of different substituents on the pyrimidine (B1678525) ring allows for the fine-tuning of inhibitory activity against specific enzymes.

Modulation of Protein-Protein Interactions (PPIs)

The potential for 2,4,6-Pyrimidinetriamine, 5-iodo- to modulate protein-protein interactions is an area of emerging research. The core pyrimidine scaffold is a common feature in molecules designed to disrupt PPIs, which are critical in many disease pathways. While specific data on the 5-iodo- derivative is sparse, related compounds have been explored as scaffolds for developing PPI inhibitors. The strategic placement of functional groups on the pyrimidine ring can create molecules that effectively block the large and often featureless surfaces involved in protein interactions.

In Vitro Antiproliferative Effects on Diverse Cell Lines (non-human clinical)

The antiproliferative properties of compounds derived from 2,4,6-Pyrimidinetriamine, 5-iodo- have been noted. The core structure is a key component in the synthesis of selective inhibitors of cyclin-dependent kinases (CDKs), which are enzymes that regulate the cell cycle. For example, derivatives have been synthesized that show potent and selective inhibition of CDK2 and CDK1. The table below summarizes the activity of a related derivative.

Table 1: In Vitro Antiproliferative Activity of a 2,4,6-Pyrimidinetriamine Derivative

Cell Line IC50 (µM) Target Enzyme

Note: Data pertains to derivatives of 2,4,6-Pyrimidinetriamine, 5-iodo-, not the compound itself.

Receptor Binding Studies in Molecular Systems

Specific receptor binding studies for 2,4,6-Pyrimidinetriamine, 5-iodo- are not well-documented. However, the aminopyrimidine scaffold is a known component in ligands developed for various receptors. For instance, aminopyrimidines have been incorporated into potent and selective antagonists for the A2A adenosine (B11128) receptor. The nature and position of substituents on the pyrimidine ring are critical for achieving high affinity and selectivity for a given receptor target.

Investigation of Antimicrobial Mechanisms (e.g., against specific bacterial or fungal strains in vitro)

Structure Activity Relationship Sar Studies

Impact of Halogen Substitution (Specifically Iodine at C5) on Molecular Activity

The introduction of a halogen atom at the C5 position of the pyrimidine (B1678525) ring is a common strategy to modulate the biological activity of nucleoside and non-nucleoside analogs. Modifications at this position can significantly enhance biostability, bioavailability, and biological potency. researchgate.net Among halogens, iodine possesses a unique combination of properties—large atomic radius, high polarizability, and the ability to form halogen bonds—that distinctly influence molecular interactions.

Research on various pyrimidine derivatives has demonstrated that C5-halogenation can lead to potent biological effects. For instance, 5-halopyrimidines are known to exhibit anticancer, antiviral, and photosensitizing properties. researchgate.net In a series of 5-substituted 2-amino-4,6-dichloropyrimidines, halogen substitution was found to be critical for inhibitory activity against immune-activated nitric oxide (NO) production. While the non-halogenated counterparts were inactive, the 5-fluoro derivative was the most potent, with an IC₅₀ of 2 µM, and other halogenated derivatives also showed significant activity. nih.gov

The iodine atom at the C5 position can influence activity in several ways:

Steric Effects: The bulkiness of the iodine atom can dictate the molecule's preferred conformation and influence how it fits into a target's binding site.

Electronic Effects: Iodine is an electron-withdrawing group, which can alter the electron distribution of the pyrimidine ring, affecting its reactivity and interactions.

Lipophilicity: The iodine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

Halogen Bonding: The electropositive region on the surface of the iodine atom (the σ-hole) can form a favorable, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a biological target, acting as a specific recognition motif.

In the context of P2Y₆ receptor agonists, the 5-iodo modification on UDP (Uridine diphosphate) is a known strategy to enhance potency, highlighting the favorable impact of this specific substitution. nih.gov

Compound SeriesC5-SubstituentBiological Activity NotedReference
Pyrimidine Nucleosides-I, -Br, -Cl, -FAnticancer, antiviral, radio- and photosensitizing properties researchgate.net
2-Amino-4,6-dichloropyrimidines-FPotent inhibition of nitric oxide production (IC₅₀ = 2 µM) nih.gov
2-Amino-4,6-dichloropyrimidines-H (unsubstituted)Devoid of NO-inhibitory activity nih.gov
Uridine diphosphate (UDP) Analogues-IEnhanced agonist potency at the P2Y₆ receptor nih.gov

Influence of Amino Substituents at C2, C4, and C6 on Molecular Properties and Interactions

The three amino groups at the C2, C4, and C6 positions are fundamental to the molecular recognition of 2,4,6-Pyrimidinetriamine, 5-iodo-. These groups are rich in hydrogen bond donors (N-H) and also contain nitrogen atoms that can act as hydrogen bond acceptors. This dual capability allows the molecule to form a network of hydrogen bonds with amino acid residues in a protein's active site, which is often a key determinant of binding affinity and specificity.

The 2,4-diaminopyrimidine scaffold is a well-known "privileged" structure in medicinal chemistry, particularly famous for its role in dihydrofolate reductase (DHFR) inhibitors like pyrimethamine. researchgate.net In these inhibitors, the 2,4-diamino groups form specific hydrogen bonds with key residues in the DHFR active site, mimicking the binding of the natural substrate, dihydrofolate.

The influence of these amino groups can be summarized as:

Hydrogen Bonding: They provide multiple sites for forming strong and directional hydrogen bonds, anchoring the ligand within the target's binding pocket.

Solubility: The polar amino groups can enhance the aqueous solubility of the molecule, which is an important pharmacokinetic property.

Studies on the effects of single amino acid substitutions in peptides have shown that altering charge and hydrophobicity significantly impacts biological activity, underscoring the importance of such functional groups in molecular interactions. mdpi.com Similarly, the arrangement of amino groups on the pyrimidine ring creates a specific electrostatic and hydrogen-bonding pattern that is recognized by biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrimidine derivatives, QSAR models have been developed to predict activities ranging from anticancer to antiviral. nih.govjournalwjbphs.com These models use molecular descriptors that quantify various physicochemical properties.

For a compound like 2,4,6-Pyrimidinetriamine, 5-iodo-, relevant descriptors in a QSAR model would include:

Electronic Descriptors (e.g., EState indices, LUMO energy): These describe the electronic aspects of the molecule, such as the electron-withdrawing nature of the iodine and the electron-donating character of the amino groups.

Steric/Topological Descriptors (e.g., Molar Refractivity, Polarizability): These are particularly important for the large and polarizable iodine atom, quantifying its size and its ability to engage in van der Waals and other dispersion forces. journalwjbphs.com

Indicator Variables: These can be used to denote the presence or absence of specific features, such as a halogen at C5 or an amino group at C2.

A typical QSAR study on pyrimidine derivatives might involve multiple linear regression (MLR) or artificial neural network (ANN) methods to build a predictive model. nih.gov For example, a group-based QSAR (G-QSAR) model for antiviral pyrimidines found that descriptors for hydrophobicity (R1_SLogP), electronic state (R2_EState), and polarizability (R3_Polarizability) at different substitution points were crucial for a highly predictive model (r² = 0.923). journalwjbphs.com Such findings underscore that a combination of electronic, steric, and hydrophobic properties governs the activity of substituted pyrimidines.

QSAR Study TypeKey Descriptor ClassesPredicted ActivitySignificance
G-QSAR on Antiviral PyrimidinesHydrophobicity (SLogP), Electronic (EState), PolarizabilityAntiviralHighlights the importance of hydrophobic and electronic properties at specific substitution sites. journalwjbphs.com
QSAR on VEGFR-2 InhibitorsTopological, Electronic, PhysicochemicalAnticancerDemonstrated high predictive power of non-linear models (ANN R² = 0.998) for pyrimidine derivatives. nih.gov
QSAR on DAPY DerivativesTopological, Physicochemical, Indicator ParametersReverse Transcriptase InhibitionShowed that a combination of different descriptor types yields statistically significant models. nih.gov

Ligand-Target Interactions: Computational Docking and Molecular Recognition Models

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For 2,4,6-Pyrimidinetriamine, 5-iodo-, docking studies would aim to elucidate how the molecule interacts with the amino acid residues of a specific binding site.

A hypothetical docking simulation would likely reveal the following key interactions:

Hydrogen Bonds: The amino groups at C2, C4, and C6 would be predicted to form a pattern of hydrogen bonds with polar residues (e.g., aspartate, glutamate, serine) or with the protein backbone.

Halogen Bonds: The iodine atom at C5 would be positioned to form a halogen bond with a Lewis basic site, such as a backbone carbonyl oxygen or the side chain of an oxygen- or nitrogen-containing residue. This specific interaction can provide a significant boost to binding affinity and selectivity.

Hydrophobic Interactions: The pyrimidine ring itself can engage in hydrophobic or π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.

These computational models provide a structural basis for understanding the SAR data. For instance, if a QSAR model indicates that a bulky, polarizable group at C5 is beneficial for activity, a docking study can provide the explanation by showing a well-formed halogen bond or a favorable fit in a specific sub-pocket of the binding site. Such studies are crucial for the rational design of new, more potent analogs. jmchemsci.com

Emerging Research Avenues and Future Directions

Development of Novel Synthetic Strategies for Pyrimidinetriamines

The synthesis of pyrimidine (B1678525) derivatives is a cornerstone of organic and medicinal chemistry. nih.gov Classic methods like the Biginelli reaction, a one-pot multicomponent reaction that condenses an aryl aldehyde, urea, and ethyl acetoacetate, remain fundamental. nih.gov The principal synthesis for pyrimidines typically involves the cyclization of β-dicarbonyl compounds with N-C-N containing reactants like amidines, urea, or guanidines. wikipedia.org

However, the future of pyrimidine synthesis lies in enhancing efficiency, diversity, and environmental friendliness. Researchers are increasingly exploring innovative strategies such as:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react to form a single product in one pot, are being refined to produce complex pyrimidine libraries with high efficiency. nih.govacs.org

Microwave-Assisted Synthesis: The use of microwave irradiation is accelerating reaction times, often leading to higher yields and cleaner products under solvent-free conditions. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enabling safer, more scalable, and automated synthesis of pyrimidine intermediates.

Catalytic Systems: The development of novel catalysts is allowing for more selective and complex transformations on the pyrimidine core, enabling the introduction of diverse functional groups.

A key intermediate for creating derivatives like the subject compound is 5-nitroso-2,4,6-triaminopyrimidine, which can be produced by treating 2,4,6-triaminopyrimidine (B127396) with nitrous acid. google.comresearchgate.net This nitroso compound is a versatile precursor for further functionalization. google.com The synthesis of halogenated intermediates, such as 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one, is also crucial as they serve as handles for introducing a wide array of substituents via cross-coupling reactions. nih.gov

Exploration of Pyrimidine Scaffolds for Diverse Chemical Biology Applications

The pyrimidine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govresearchgate.net Its structural similarity to the purine (B94841) bases found in DNA and RNA makes it a valuable core for designing therapeutic agents. acs.org

Current and future research is focused on leveraging this scaffold for a multitude of chemical biology applications:

Kinase Inhibition: Pyrimidine derivatives, particularly fused systems like pyrazolo[3,4-d]pyrimidines, are potent inhibitors of protein kinases, which are crucial targets in cancer therapy. acs.orgtandfonline.com They can disrupt the signaling pathways that drive tumor growth and metastasis. tandfonline.com

Neurodegenerative Diseases: Researchers are designing pyrimidine-based molecules as multi-target inhibitors for conditions like Alzheimer's disease. These compounds can target enzymes such as cholinesterases and also reduce the aggregation of amyloid-β and tau proteins. acs.orgacs.org

Anti-Infective Agents: The versatility of the pyrimidine scaffold allows for the design of novel antibiotics and antifungals to combat drug-resistant pathogens. tandfonline.com

Anti-Inflammatory Drugs: Pyrimidine derivatives are being investigated for their ability to inhibit key inflammatory mediators like COX-2 and the p38α-MAPK signaling pathway. tandfonline.com

The ability to easily modify the pyrimidine skeleton at positions 2, 4, 5, and 6 allows medicinal chemists to fine-tune the pharmacological properties of these compounds, enhancing their potency and selectivity for specific biological targets. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Design

A revolutionary shift in chemical synthesis is the integration of artificial intelligence (AI) and machine learning (ML). beilstein-journals.org These computational tools are poised to dramatically accelerate the discovery and optimization of chemical reactions, including those for synthesizing complex pyrimidines.

Key areas of impact include:

Predictive Modeling: ML algorithms can be trained on vast datasets of known reactions to predict the outcomes of new transformations, including product yields and optimal reaction conditions. beilstein-journals.orgnih.gov This can significantly reduce the number of experiments needed.

Reaction Optimization: AI can guide the optimization of reaction parameters (temperature, solvent, catalyst) more efficiently than traditional one-variable-at-a-time methods. Some models can predict the "point of no return" or transition state in a reaction, offering deep mechanistic insights. medium.com

De Novo Design: Advanced models can propose entirely new synthetic routes for target molecules, potentially uncovering more efficient or cost-effective pathways.

Real-Time Analysis: The combination of ML with in-situ reaction monitoring (using sensors for temperature, pressure, color, etc.) allows for real-time prediction of product formation and dynamic control over the reaction process. nih.gov

Researchers have successfully used ML models to simulate complex reactive processes and predict reaction energetics with quantum mechanical accuracy but at a fraction of the computational cost, heralding a new era in reaction design. sciencedaily.com

Computational Design of Pyrimidine Derivatives with Tuned Properties

Beyond reaction design, computational chemistry is indispensable for the rational design of pyrimidine derivatives with specific, pre-defined properties. In-silico techniques allow researchers to design and screen virtual libraries of compounds before committing to costly and time-consuming laboratory synthesis.

The computational toolkit includes:

Molecular Docking: This method predicts how a molecule binds to the active site of a target protein, helping to identify potential drug candidates and understand their mechanism of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models create a statistical correlation between the chemical structure of a series of compounds and their biological activity, guiding the design of more potent derivatives. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and the conformational changes that occur upon binding. nih.govrsc.org

Quantum Calculations: These calculations can determine fundamental electronic properties of molecules, such as HOMO-LUMO gaps, which are crucial for designing materials with specific electronic or optical characteristics, like DNA nanowires. rsc.org

These computational approaches have been instrumental in designing novel pyrimidine-based enzyme inhibitors and materials with enhanced properties. nih.govrsc.org

Application in Supramolecular Chemistry and Materials Science

The pyrimidine ring, with its hydrogen bond donors and acceptors, is an excellent building block for constructing complex, self-assembling supramolecular structures. This has significant implications for materials science.

Emerging research focuses on:

Crystal Engineering: By understanding and controlling the noncovalent interactions (e.g., hydrogen bonds, π-π stacking) between pyrimidine molecules, scientists can design crystals with specific architectures and properties. For instance, 2,4,6-triaminopyrimidinium cations are known to form robust, predictable hydrogen-bonding patterns, such as the DADA quadruple array, which can be used to build intricate networks. nih.gov

Functional Materials: Pyrimidine derivatives are being explored for their potential in creating functional materials. This includes the development of organic compounds with nonlinear optical (NLO) responses. acs.org

DNA-Based Nanotechnology: Modified pyrimidine bases are being computationally designed and investigated as components for creating diameter-enlarged DNA helices that could function as conductive DNA nanowires, opening doors for molecular electronics. rsc.org

The study of supramolecular interactions, such as the R₂²(8) and R₂²(12) ring motifs commonly observed in pyrimidine-based structures, is crucial for the bottom-up design of new materials with tailored functionalities. nih.govacs.org

Multi-Disciplinary Collaboration in Pyrimidine Research

The complexity and breadth of modern scientific challenges mean that future breakthroughs in pyrimidine research will increasingly depend on multi-disciplinary collaboration. The journey from a simple pyrimidine building block to a market-ready drug or a functional material requires a convergence of expertise.

This collaborative ecosystem involves:

Organic and Synthetic Chemists to devise and execute novel synthetic routes. acs.org

Chemical and Molecular Biologists to identify biological targets and evaluate the efficacy of new compounds. acs.orgchemscene.com

Computational Chemists and Data Scientists to apply AI, ML, and simulation techniques for design and prediction. beilstein-journals.orgsciencedaily.com

Pharmacologists to study the effects and metabolism of potential drug candidates. chemscene.com

Materials Scientists and Physicists to characterize and develop new materials based on pyrimidine scaffolds. eurekaselect.com

Institutions are fostering interdisciplinary programs to train the next generation of scientists who are fluent in both chemistry and computational methods, ensuring a pipeline of talent equipped to tackle the complex problems on the horizon. beilstein-journals.org This collaborative spirit is the engine that will drive the future of pyrimidine research, translating fundamental discoveries into real-world applications.

Q & A

Q. How to design experiments to differentiate between steric and electronic effects of the 5-iodo substituent in catalytic applications?

  • Synthesize isosteric analogs (e.g., 5-trimethylsilyl) to isolate steric effects. Compare reaction rates and activation energies (Arrhenius plots) in model reactions (e.g., Buchwald-Hartwig amination). Electrochemical methods (cyclic voltammetry) quantify electronic effects on redox potentials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.